molecular formula C11H18BNO3 B13896556 2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole

2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole

Cat. No.: B13896556
M. Wt: 223.08 g/mol
InChI Key: WHEBROJTPUYGIE-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole is a chemical compound with the molecular formula C11H18BNO3 and a molecular weight of 223.0781 g/mol . This compound is notable for its use as a building block in pharmaceutical and chemical research, particularly in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole typically involves the reaction of 2,5-dimethyl-1,3-oxazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is often catalyzed by palladium or other transition metals to facilitate the formation of the boronate ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar catalytic processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures, as well as the use of inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a wide range of functionalized oxazoles .

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole involves its ability to act as a boronate ester, which can interact with various molecular targets. The boronate group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis .

Properties

Molecular Formula

C11H18BNO3

Molecular Weight

223.08 g/mol

IUPAC Name

2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole

InChI

InChI=1S/C11H18BNO3/c1-7-9(13-8(2)14-7)12-15-10(3,4)11(5,6)16-12/h1-6H3

InChI Key

WHEBROJTPUYGIE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(OC(=N2)C)C

Origin of Product

United States

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